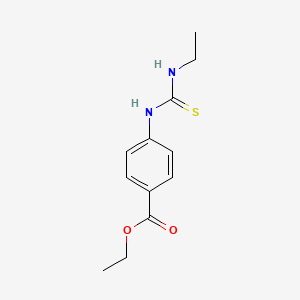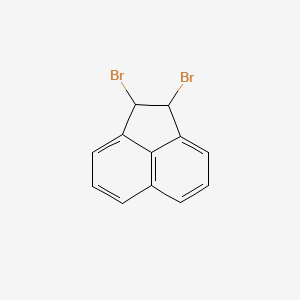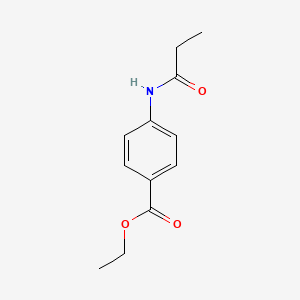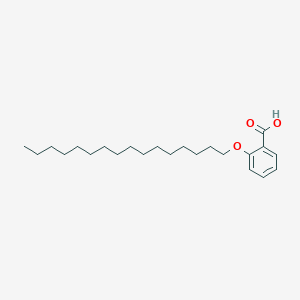
Ethyl 4-(ethylthiocarbamoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(ethylthiocarbamoylamino)benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylthiocarbamoylamino group attached to a benzoate moiety. Its molecular formula is C12H16N2O2S, and it is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(ethylthiocarbamoylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation to introduce the ethyl group.
Esterification: The intermediate product is then esterified to form the ethyl ester of 4-aminobenzoic acid.
Thiocarbamoylation: Finally, the esterified product is reacted with ethyl isothiocyanate to introduce the ethylthiocarbamoylamino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous-flow synthesis techniques to enhance yield and efficiency. These methods are characterized by their high total yields, mild reaction conditions, and simple operations .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(ethylthiocarbamoylamino)benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiocarbamoyl group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-(ethylthiocarbamoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
Ethyl 4-(ethylthiocarbamoylamino)benzoate can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar benzoate structure but different functional groups.
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Tetracaine: A more potent local anesthetic with a similar benzoate core but different substituents.
Uniqueness: this compound is unique due to its specific ethylthiocarbamoylamino group, which imparts distinct chemical and biological properties compared to other benzoate derivatives .
Comparison with Similar Compounds
- Benzocaine
- Procaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
This comprehensive overview highlights the significance of ethyl 4-(ethylthiocarbamoylamino)benzoate in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
19340-42-2 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
ethyl 4-(ethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C12H16N2O2S/c1-3-13-12(17)14-10-7-5-9(6-8-10)11(15)16-4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,17) |
InChI Key |
WIGNKAZCTOXTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)

![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)

